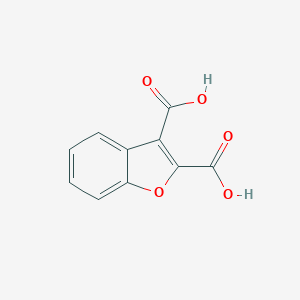

1-Benzofuran-2,3-dicarboxylic acid

Beschreibung

Contextualization of Benzofuran (B130515) Core Structures in Heterocyclic Chemistry

Benzofuran, a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring, is a significant scaffold in the world of chemistry. nih.govnumberanalytics.com This structural motif is found in a vast array of natural products and synthetic compounds that exhibit a wide range of biological activities. numberanalytics.comacs.org The presence of the oxygen atom within the furan ring influences the electron distribution of the molecule, bestowing upon it unique chemical properties that make it a versatile tool for creating complex molecules. numberanalytics.com

The benzofuran nucleus is a cornerstone of many medicinally important organic compounds, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govrsc.orgnih.gov The first synthesis of a benzofuran ring was achieved by Perkin in 1870, and since then, countless derivatives have been created, finding applications in medicinal, agricultural, and synthetic chemistry. nih.govacs.org

Significance of Dicarboxylic Acid Functionalities in Organic Synthesis and Supramolecular Assembly

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups (-COOH), are powerful and versatile tools in organic synthesis. longdom.org They serve as readily available starting materials for the creation of a wide variety of other compounds. longdom.org The two carboxyl groups can be easily converted into more reactive forms, such as acid chlorides or anhydrides, which can then be used to form esters, amides, and other functional groups. longdom.org This adaptability makes dicarboxylic acids fundamental building blocks for synthesizing complex molecules, including polymers like polyesters. longdom.org

Beyond their role in building larger molecules, dicarboxylic acids are crucial in the field of supramolecular chemistry. The two carboxyl groups provide multiple points for non-covalent interactions, particularly hydrogen bonding. fiveable.meacs.org These interactions allow dicarboxylic acids to self-assemble into well-defined, ordered structures, such as chains, layers, and more complex three-dimensional networks. acs.orgresearchgate.net This ability to direct the organization of molecules is fundamental to crystal engineering and the design of new materials with specific properties. acs.org The formation of these supramolecular assemblies is driven by strong hydrogen bonds, which can be tailored to control the packing of molecules in the solid state. researchgate.net

Research Landscape and Emerging Trends Pertaining to 1-Benzofuran-2,3-dicarboxylic Acid

The unique combination of a benzofuran core and two carboxylic acid functionalities in this compound has led to its exploration in several areas of contemporary research. A key area of interest is its use in the construction of metal-organic frameworks (MOFs) and coordination polymers. The dicarboxylic acid groups can coordinate to metal ions, while the benzofuran unit can participate in π-π stacking interactions, leading to the formation of complex, multi-dimensional structures.

The structure of this compound itself exhibits interesting hydrogen bonding patterns. One carboxylic acid group forms an intramolecular hydrogen bond with the other, while the second carboxyl group participates in intermolecular hydrogen bonding, creating one-dimensional chains in the crystal structure. biocrick.comnih.gov These chains are then stacked through π-π interactions between the flat benzofuran units. biocrick.comnih.gov

Recent research has also focused on the creation of cocrystals of this compound with other molecules, such as pyridine (B92270) and phenazine (B1670421). nih.gov In these cocrystals, the components are held together by a combination of hydrogen bonds and π-π stacking, demonstrating the versatility of this molecule in supramolecular assembly. nih.gov The ability of this compound to form these ordered structures highlights its potential in the design of new materials with tailored properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzofuran-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-9(12)7-5-3-1-2-4-6(5)15-8(7)10(13)14/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEMVAVNTRSKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343399 | |

| Record name | 1-Benzofuran-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-76-0 | |

| Record name | 1-Benzofuran-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Benzofurandicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzofuran 2,3 Dicarboxylic Acid and Its Derivatives

Cyclization Strategies for Benzofuran-Dicarboxylic Acid Scaffold Construction

The creation of the benzofuran (B130515) ring system, particularly with dicarboxylic acid functionalities at the 2 and 3 positions, relies on a variety of elegant cyclization strategies. These methods are designed to be efficient and allow for the introduction of diverse substituents.

Intramolecular Reductive Cyclization Approaches

While direct examples of intramolecular reductive cyclization to form 1-benzofuran-2,3-dicarboxylic acid are not extensively detailed in the provided results, the principle of reductive cyclization is a known strategy in heterocyclic synthesis. This approach would conceptually involve a precursor molecule containing both a phenol (B47542) or a masked phenol and a suitably functionalized side chain that, upon reduction, facilitates cyclization to the benzofuran ring. For instance, the reductive cyclization of 2-hydroxybenzaldehydes has been explored for the synthesis of dihydrobenzofuro[3,2-b]benzofuran derivatives. nih.gov

Palladium-Catalyzed Heteroannulation and Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry and offers powerful tools for constructing benzofuran rings. Heteroannulation reactions, in particular, are highly effective. These reactions typically involve the coupling of two components, one providing the benzene (B151609) ring and the other contributing to the furan (B31954) ring, with the palladium catalyst facilitating the crucial bond formations.

A common strategy involves the reaction of o-iodophenols with terminal acetylenes, known as Sonogashira coupling, followed by an intramolecular cyclization. nih.govresearchgate.net This method allows for the synthesis of 2,3-disubstituted benzofurans. nih.gov The mechanism often proceeds through the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by coordination and insertion of the alkyne, and subsequent nucleophilic attack by the phenolic oxygen to close the ring. nih.gov The use of ambiphilic organo(pseudo)halides in palladium-catalyzed (hetero)annulation reactions with various C=C bond-containing molecules has also proven to be a versatile route to dihydrobenzofurans and other heterocyclic structures. nih.gov Furthermore, palladium-catalyzed heteroannulation of phenols with rsc.orgfullerene has been developed for the synthesis of fullerene-fused benzofurans. dtu.dk One-pot palladium-catalyzed enolate arylation with o-bromophenols provides another efficient route to benzofurans. scispace.com

A one-step palladium-catalyzed direct arylation and ring closure of benzofurans with aryl iodides has been reported to proceed via a Heck-type oxyarylation mechanism, yielding 4b,9b-dihydrobenzofuro[3,2-b]benzofuran derivatives. nih.gov This highlights the power of palladium catalysis in facilitating complex transformations in a single operational step.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a valuable technology for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The synthesis of benzofuran derivatives is no exception.

Microwave-assisted Perkin rearrangement of 3-halocoumarins is a notable method for producing benzofuran-2-carboxylic acids in very high yields with significantly reduced reaction times. nih.gov For example, the conversion of 3-bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) to 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid was achieved in 99% yield in just 5 minutes under microwave irradiation. nih.gov Similarly, microwave-assisted synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates has been shown to be a facile method, with optimal conditions leading to product yields ranging from 43% to 58%. researchgate.netresearchgate.net One-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions has also been efficiently carried out using microwave irradiation, which helps to minimize side products. nih.gov The synthesis of ethyl 3-arylaminobenzofuran-2-carboxylates has also been expedited through microwave irradiation, offering a significant time advantage over conventional heating. researchgate.net

One-Pot Multicomponent Reactions for Substituted Benzofuran-2,3-dicarboxylic Acid Analogues

One-pot multicomponent reactions (MCRs) are highly sought after in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular diversity in a single step. rsc.org Several MCRs have been developed for the synthesis of substituted benzofuran analogues.

A one-pot, four-component reaction has been described for the synthesis of N2-alkyl-N3-[2-(1,3,4-oxadiazol-2-yl)aryl]benzofuran-2,3-diamines in excellent yields. rsc.org This reaction brings together N-(isocyanoimino)triphenylphosphorane, a 2-aminobenzoic acid, a 2-hydroxybenzaldehyde, and an isocyanide. rsc.org Another example is a one-pot, five-component reaction involving a Ugi-azide multicomponent reaction coupled with an intramolecular Pd/Cu-catalyzed cyclization to produce tetrazole-benzofuran hybrids. organic-chemistry.org Furthermore, a one-pot, three-component method under Sonogashira conditions has been developed for the synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov The synthesis of benzofuran and furanylidene-benzofuran systems has also been achieved through one-pot reactions involving the heteroannulation of benzoquinone derivatives catalyzed by acetic acid. scispace.com

Functionalization and Derivatization of the Carboxylic Acid Moieties

Once the this compound scaffold is in hand, the carboxylic acid groups at the 2 and 3 positions offer valuable handles for further chemical modification. Esterification and amidation are fundamental transformations that allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties for various applications.

Regioselective Esterification and Amidation Reactions

Controlling the regioselectivity of reactions on a dicarboxylic acid can be challenging. However, specific reagents and strategies have been developed to achieve chemoselective esterification and amidation. Imidazole carbamates and ureas have been identified as effective reagents for these transformations. mdpi.com These reagents offer a safer alternative to hazardous compounds like diazomethane (B1218177) and allow for the high-yield conversion of carboxylic acids to their corresponding esters and amides under mild conditions. mdpi.com

For the synthesis of more complex benzofuran-2-carboxamide (B1298429) derivatives, a combination of 8-aminoquinoline (B160924) (8-AQ) directed C–H arylation and subsequent transamidation has proven to be a powerful strategy. researchgate.net This approach allows for the introduction of aryl groups at the C3 position, followed by the replacement of the 8-AQ auxiliary with various amines to generate a diverse library of amide derivatives. researchgate.net The transamidation can often be performed in a one-pot, two-step procedure. researchgate.net

The following table summarizes some of the key synthetic methodologies discussed:

| Methodology | Reactants | Products | Key Features | Reference(s) |

| Microwave-Assisted Perkin Rearrangement | 3-Halocoumarins | Benzofuran-2-carboxylic acids | High yields, very short reaction times. | nih.gov |

| Microwave-Assisted One-Pot Three-Component Reaction | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | 2,3-Disubstituted Benzofurans | Efficient, minimizes side products. | nih.gov |

| One-Pot Four-Component Reaction | N-(isocyanoimino)triphenylphosphorane, 2-aminobenzoic acid, 2-hydroxybenzaldehyde, isocyanide | N2-alkyl-N3-[2-(1,3,4-oxadiazol-2-yl)aryl]benzofuran-2,3-diamines | Excellent yields, high atom economy. | rsc.org |

| One-Pot Five-Component Reaction | Ugi-azide reaction coupled with Pd/Cu catalyzed cyclization | Tetrazole-benzofuran hybrids | High bond-forming efficiency. | organic-chemistry.org |

| 8-AQ Directed C–H Arylation and Transamidation | Benzofuran-2-carboxylic acid, 8-aminoquinoline, aryl iodides, amines | C3-substituted benzofuran-2-carboxamides | Modular, allows for diverse functionalization. | researchgate.net |

Substitution Reactions on the Benzene Ring and Furan Ring Systems

The reactivity of the 1-benzofuran ring system in substitution reactions is dictated by the electronic properties of the fused benzene and furan rings. The furan ring is generally more susceptible to electrophilic attack than the benzene ring due to the electron-donating character of the oxygen atom.

Reactivity of the Furan Ring In an unsubstituted benzofuran molecule, electrophilic substitution occurs preferentially at the C2 position, followed by the C3 position. chemicalbook.com This regioselectivity is due to the greater ability to stabilize the positive charge of the reaction intermediate (a sigma complex) at the C2 position through resonance involving the benzene ring. stackexchange.com However, in the case of this compound, both the C2 and C3 positions are occupied by electron-withdrawing carboxylic acid groups. These groups strongly deactivate the furan ring towards further electrophilic substitution.

Common electrophilic substitution reactions applicable to the benzofuran nucleus, which would be expected to occur on the benzene ring of this compound, are summarized below.

Table 1: Electrophilic Substitution Reactions on the Benzofuran Ring System

| Reaction Type | Reagents | Typical Product (on unsubstituted benzofuran) | Expected Position on Target Molecule |

| Nitration | HNO₃/Acetic Anhydride | 2-Nitrobenzo[b]furan chemicalbook.com | 5-Nitro-1-benzofuran-2,3-dicarboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS) | 3-Bromobenzo[b]furan researchgate.net | 5-Bromo-1-benzofuran-2,3-dicarboxylic acid |

| Formylation | Vilsmeier Reagent (DMF/POCl₃) | Benzofuran-2-carbaldehyde researchgate.net | 5-Formyl-1-benzofuran-2,3-dicarboxylic acid |

| Acylation | Acyl Chloride/Lewis Acid | 2-Acylbenzo[b]furan | 5-Acyl-1-benzofuran-2,3-dicarboxylic acid |

Mechanistic Investigations of this compound Formation

The formation of the this compound core can be achieved through various synthetic strategies that construct the furan ring onto a pre-existing benzene derivative. A prevalent and versatile method involves the coupling and subsequent cyclization of substituted phenols with alkynes, often catalyzed by transition metals like palladium and copper. numberanalytics.comorganic-chemistry.org

A plausible and widely documented mechanistic pathway for synthesizing the ester precursor to this compound involves a Sonogashira coupling followed by an intramolecular cyclization. This process would typically start with a 2-halophenol and an acetylenic diester, such as dimethyl acetylenedicarboxylate. The final dicarboxylic acid is then obtained by hydrolysis of the resulting diester.

The key steps in this proposed mechanism are detailed below:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the 2-halophenol, forming a Pd(II) intermediate.

Transmetalation: Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne (dimethyl acetylenedicarboxylate) to form a copper acetylide species. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkyne group to the palladium center and regenerating the copper catalyst.

Reductive Elimination: The newly formed palladium complex, now bearing both the phenoxide and the alkynyl groups, undergoes reductive elimination. This step couples the two organic fragments, forming a 2-alkynylphenol derivative and regenerating the Pd(0) catalyst to continue the cycle.

Intramolecular Cyclization (5-exo-dig): The 2-alkynylphenol intermediate then undergoes an intramolecular nucleophilic attack where the phenolic oxygen attacks one of the carbons of the alkyne. This cyclization is a 5-exo-dig process, which is generally favored, leading to the formation of the five-membered furan ring. This step can be promoted by heat or a suitable catalyst.

Hydrolysis: The resulting dimethyl 1-benzofuran-2,3-dicarboxylate is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the ester groups and yield the final this compound.

Table 2: Proposed Mechanistic Steps for this compound Synthesis

| Step | Description | Key Intermediates / Species |

| 1 | Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, 2-halophenol, Dimethyl acetylenedicarboxylate |

| 2 | Intramolecular Cyclization | 2-Alkynylphenol intermediate |

| 3 | Final Product Formation | Dimethyl 1-benzofuran-2,3-dicarboxylate, this compound |

Other mechanistic approaches for forming the benzofuran skeleton include acid-catalyzed cyclizations of α-phenoxycarbonyl compounds and rearrangements like the charge-accelerated acs.orgacs.org-sigmatropic rearrangement. rsc.orgoregonstate.edu The choice of method depends on the desired substitution pattern and the availability of starting materials.

Supramolecular Chemistry and Coordination Phenomena of 1 Benzofuran 2,3 Dicarboxylic Acid

Ligand Design and Coordination Capabilities of 1-Benzofuran-2,3-dicarboxylic Acid

The coordination capabilities of this compound are dictated by the presence of two adjacent carboxylic acid groups on a rigid benzofuran (B130515) framework. iucr.org This arrangement allows for multiple points of interaction with metal centers, leading to a variety of coordination modes. A key feature of this ligand is the strong intramolecular hydrogen bond that significantly influences its reactivity and the resulting supramolecular assemblies. nih.goviucr.org

The deprotonated form of this compound, the dicarboxylate anion, is a highly versatile ligand capable of adopting several coordination modes. This multifaceted nature allows it to act as a linker or a terminal group in metal complexes. In coordination polymers, the BFDC anion frequently functions as a multidentate bridging ligand, connecting adjacent metal ions to form extended one- or two-dimensional structures. rsc.orgnih.gov For instance, in a two-dimensional network with lanthanum(III), each metal ion is linked to four deprotonated diacid ligands, with two of these ligands bridging between adjacent metal cations. nih.gov This demonstrates the ligand's ability to facilitate the construction of extended coordination networks. The specific coordination mode is often influenced by the choice of metal ion, the reaction conditions, and the presence of other coordinating species.

A defining characteristic of the BFDC ligand is the presence of a strong intramolecular hydrogen bond between the two carboxylic acid groups. nih.goviucr.org This interaction is so robust that it is often preserved even upon partial deprotonation. nih.gov Consequently, BFDC has a high propensity to act as a monoanionic species (BFDC⁻) in reactions under mild basic conditions, where only one carboxylic acid group deprotonates. iucr.orgrsc.org The remaining proton is then engaged in an effective intramolecular hydrogen bond with the newly formed carboxylate function. rsc.org

This tendency to exist as a monoanion is a consistent feature observed across various crystalline adducts. nih.goviucr.org It plays a crucial role in directing the formation of specific supramolecular structures, often leading to charge-assisted hydrogen bonding between the BFDC⁻ monoanion and a corresponding cation. nih.gov This behavior confirms the ligand's preference to maintain its intramolecular hydrogen bond, which in turn governs its coordination patterns and the architecture of the resulting metal-organic assemblies. nih.goviucr.org

Formation of Metal-Organic Complexes and Coordination Polymers

The reaction of this compound with various metal ions leads to a wide array of metal-organic complexes and coordination polymers. The structural outcome, whether a discrete complex or an extended network, is highly dependent on factors such as the metal ion's coordination geometry, the ligand-to-metal ratio, and the specific synthetic conditions employed. rsc.org

Under certain experimental conditions, BFDC reacts with d- and f-transition metal ions to form discrete dinuclear metal-ligand complexes rather than extended polymers. rsc.orgrsc.org These complexes are characterized by having a specific, finite number of metal and ligand units. Research has identified the formation of both 2:2 (dimeric) and 4:2 (tetrameric) discrete dinuclear species. rsc.orgrsc.org In these arrangements, the BFDC ligands bridge two metal centers, creating a self-contained molecular entity. The formation of these discrete complexes highlights the versatility of BFDC, which can act as a building block for both finite supramolecular structures and infinite polymeric arrays. rsc.org

Beyond discrete complexes, BFDC is an effective ligand for constructing coordination polymers with higher dimensionality. One-dimensional (1D) coordination polymers have been synthesized where the BFDC entities serve as multidentate bridging ligands, linking metal ions sequentially to form a polymeric chain. rsc.orgrsc.org

Furthermore, BFDC has been successfully employed in the development of two-dimensional (2D) coordination networks. nih.gov A notable example is the solvothermal reaction of BFDC with lanthanum trinitrate in a basic environment, which yielded a unique 2D coordination network. nih.gov In this structure, with the formula [La₂(C₁₀H₄O₅)₃(H₂O)₄]n, every lanthanum ion is connected to four deprotonated BFDC ligands, creating an extended sheet-like array. nih.gov The ability to form both 1D and 2D networks underscores the ligand's utility in crystal engineering for creating materials with varying structural topologies. rsc.orgsemanticscholar.org

Table 1: Examples of Coordination Architectures with this compound

| Architecture Type | Dimensionality | Metal Ion Example(s) | Description | Source(s) |

|---|---|---|---|---|

| Dinuclear Complex | 0D | d- and f-transition metals | Formation of discrete 2:2 or 4:2 metal-ligand complexes. | rsc.org, rsc.org |

| Coordination Polymer | 1D | d- and f-transition metals | BFDC acts as a multidentate bridging ligand forming a polymeric backbone. | rsc.org, rsc.org |

The choice of the metal ion is a critical factor in determining the final structure of the coordination assembly with BFDC. Both d-transition metals and f-transition metals (lanthanides) have been utilized to create a variety of complexes. rsc.org

Reactions with d-transition metals like copper (Cu²⁺) have led to the formation of complexes where the BFDC⁻ anion coordinates to the metal center. iucr.org These reactions can yield discrete dinuclear complexes or one-dimensional coordination polymers. rsc.org The coordination geometry preferences of d-block metals play a significant role in directing the assembly of the final structure.

The use of f-transition metal ions, such as lanthanum (La³⁺), has also been explored. Lanthanides are known for their high coordination numbers and flexible coordination spheres, which can lead to unique and complex structures. The reaction of BFDC with La³⁺ has resulted in both discrete complexes and a notable two-dimensional coordination network. iucr.orgnih.gov The diversity of products obtained from reactions with both d- and f-transition metals demonstrates that it is challenging to predict the outcome of a given reaction, as subtle changes in conditions can lead to vastly different structural motifs. rsc.org

Co-crystallization and Hydrogen-Bonded Supramolecular Assemblies of this compound

The strategic design of multi-component crystalline materials, or co-crystals, relies on the principles of crystal engineering, where non-covalent interactions are used to guide the assembly of molecules into predictable architectures. ugr.es this compound (BFDC) has proven to be a versatile building block in this field. Its two carboxylic acid groups provide robust hydrogen-bonding capabilities, while the flat benzofuran ring system is amenable to aromatic stacking interactions. This section explores the supramolecular chemistry of BFDC, focusing on its co-crystallization with complementary organic molecules.

Heteromolecular Interactions with Complementary Organic Ligands (e.g., Bipyridyl, Pyridine (B92270), Phenazine (B1670421), Phenylenediamine)

The co-crystallization of this compound with various nitrogen-containing organic bases demonstrates a rich variety of hydrogen-bonding patterns and supramolecular assemblies. The interactions are typically characterized by proton transfer from the acidic carboxyl groups of BFDC to the basic nitrogen atoms of the co-former, resulting in charge-assisted hydrogen bonds.

A study involving bipyridyl ligands found that BFDC forms trimeric 2:1 hydrogen-bonded assemblies. rsc.org In these structures, two protons are transferred from the diacid to the bipyridyl moiety, creating a charge-stabilized system. rsc.org Similarly, 1:1 co-crystallization of BFDC with pyridine and phenazine leads to the formation of discrete hydrogen-bonded ion-pair entities. nih.gov In these cases, a proton is transferred from one of BFDC's carboxylic acid groups to the base, forming a BFDC monoanion and a corresponding ammonium (B1175870) cation (pyridinium or phenazinium). nih.gov A notable feature across these co-crystals is the preservation of the intramolecular hydrogen bond between the remaining carboxylic acid and the newly formed carboxylate group on the BFDC molecule. nih.gov

The interaction with 1,4-phenylenediamine also results in a 1:1 co-crystal with proton transfer, forming the 4-aminoanilinium cation and the BFDC monoanion. nih.gov However, unlike the discrete pairs formed with pyridine and phenazine, this combination generates an extended intermolecular hydrogen-bonding network with a three-dimensional connectivity. nih.gov This highlights how the nature of the complementary ligand can significantly influence the dimensionality of the resulting supramolecular architecture.

Table 1: Summary of Heteromolecular Interactions in this compound Co-crystals

| Co-former | Stoichiometry (BFDC:Co-former) | Key Interactions | Resulting Assembly |

| Bipyridyl | 2:1 | Proton transfer, charge-assisted hydrogen bonds. rsc.org | Trimeric 2:1 hydrogen-bonded assemblies. rsc.org |

| Pyridine | 1:1 | Proton transfer, charge-assisted hydrogen bonding between BFDC monoanion and pyridinium (B92312) cation; intramolecular hydrogen bond preserved. nih.gov | Discrete hydrogen-bonded ion-pair entities. nih.gov |

| Phenazine | 1:1 | Proton transfer, charge-assisted hydrogen bonding between BFDC monoanion and phenazinium cation; intramolecular hydrogen bond preserved. nih.gov | Discrete hydrogen-bonded ion-pair entities. nih.gov |

| 1,4-Phenylenediamine | 1:1 | Proton transfer, charge-assisted hydrogen bonding between BFDC monoanion and 4-aminoanilinium cation. nih.gov | Extended 3D hydrogen-bonding network. nih.gov |

Role of π-π Stacking Interactions in Directing Crystal Packing

Beyond hydrogen bonding, π-π stacking interactions involving the aromatic benzofuran core play a crucial role in dictating the final crystal packing of BFDC and its co-crystals. nih.gov The flat, electron-rich benzofuran residue provides an ideal platform for these interactions, which can occur between BFDC molecules (homomolecular stacking) or between BFDC and the aromatic co-former (heteromolecular stacking). nih.govnih.gov

In the crystal structure of pure BFDC, molecules form one-dimensional hydrogen-bonded chains that are π-π stacked, creating a layered structure. nih.gov When co-crystallized with pyridine and phenazine, the resulting crystal structures are directed by a combination of hydrogen bonding and π-π stacking. nih.gov The discrete ion pairs arrange themselves into either segregated or mixed stacks. nih.gov In segregated stacks, columns of BFDC anions are interleaved with columns of the pyridinium or phenazinium cations. In mixed stacks, the BFDC anions and the co-former cations alternate within the same column. nih.gov

The stability and geometry of these stacks are influenced by electrostatic and van der Waals forces. nih.gov The introduction of electron-withdrawing or electron-donating groups on the interacting aromatic rings can modulate the strength and nature of the π-π interactions, providing a tool for fine-tuning the crystal architecture. rsc.org The interplay between strong, directional hydrogen bonds and weaker, less directional π-π stacking is a key theme in the crystal engineering of these materials, with the aromaticity of the benzofuran residue playing a significant role in guiding either homo- or heteromolecular stacking arrangements. nih.gov

Table 2: π-π Stacking in this compound Crystal Structures

| Crystal System | Type of Stacking | Description |

| Pure BFDC | Homomolecular π-π stacking | Hydrogen-bonded chains of BFDC are π-π stacked, forming a layered structure. nih.gov |

| BFDC with Pyridine | Segregated or Mixed π-π stacking | The hydrogen-bonded ion pairs arrange into either separate or alternating stacks of the BFDC anion and the pyridinium cation. nih.gov |

| BFDC with Phenazine | Segregated or Mixed π-π stacking | The hydrogen-bonded ion pairs arrange into either separate or alternating stacks of the BFDC anion and the phenazinium cation. nih.gov |

Induction of Supramolecular Chirality in Co-crystal Architectures

In this specific 1:1 co-crystal, the dominant feature is not π-π stacking but rather an extensive three-dimensional network of hydrogen bonds. nih.gov This intricate network of interactions directs the arrangement of the 4-aminoanilinium cations and BFDC monoanions into a helical pattern. The interacting moieties wind around 2₁ screw axes, which are crystallographic symmetry elements that combine rotation and translation. nih.gov This helical arrangement results in a crystal structure that is chiral, meaning its mirror image is non-superimposable. nih.gov

The emergence of this chiral architecture is a direct consequence of the specific and directional nature of the multiple hydrogen bonds formed between the components. nih.gov It demonstrates that while π-π stacking can be a dominant organizing force, the formation of extended, multi-point hydrogen-bonding networks can override it to produce unique and complex crystal structures with higher-order properties like chirality. nih.govnih.gov This finding is significant as it showcases how co-crystallization can be used to impart chirality on a bulk material, a property of interest in fields such as nonlinear optics and enantioselective separation.

Pharmacological Research and Biological Activity of 1 Benzofuran 2,3 Dicarboxylic Acid Derivatives

The 1-Benzofuran-2,3-dicarboxylic Acid Scaffold as a Privileged Structure in Medicinal Chemistry

The this compound scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. nih.govku.ac.ae The inherent structural features of the benzofuran (B130515) ring system, combined with the presence of two carboxylic acid groups, provide a versatile platform for the design and synthesis of novel therapeutic agents. mdpi.comrsc.org These derivatives have shown potential in treating a variety of conditions, including chronic diseases like hypertension and neurodegenerative disorders, as well as acute infections. nih.gov

Structure-Activity Relationship (SAR) Investigations of Substituted Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR investigations have revealed several key insights:

Substitution Patterns: The position and nature of substituents on the benzofuran ring system significantly impact the biological activity. nih.govku.ac.aenih.gov For instance, substitutions at the C-3 and C-5 positions have been shown to be critical for osteoblast differentiation-promoting activity. jst.go.jp

Halogenation: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has consistently led to a notable increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can enhance the binding affinity of the molecule to its target. nih.gov For example, a derivative with a bromine atom at the 3-position of the benzofuran ring demonstrated significant cytotoxic activity against leukemia cells. nih.gov

Hybrid Molecules: The creation of hybrid molecules by incorporating other heterocyclic moieties, such as chalcone, triazole, piperazine, and imidazole, has emerged as a successful strategy for developing potent cytotoxic agents. nih.gov

Carboxylic Acid Group: The presence of the carboxylic acid group is often crucial for activity, as it can participate in key interactions with biological targets. However, in some cases, the parent carboxylic acid may serve as a scaffold for more active analogs.

Molecular Mechanisms Underlying Observed Biological Activities

The diverse biological activities of this compound derivatives are a result of their interaction with various molecular targets and pathways. Some of the key mechanisms include:

Enzyme Inhibition: Certain derivatives have been found to act as inhibitors of crucial enzymes. For example, some have shown inhibitory activity against chorismate mutase, an enzyme essential for bacterial survival, highlighting their potential as antitubercular agents. nih.gov Others have demonstrated inhibitory effects on enzymes like glycogen (B147801) synthase kinase-3β (GSK3β), which is implicated in cancer. nih.gov

Receptor Modulation: Derivatives of the 2,3-dihydro-1-benzofuran-2-carboxylic acid scaffold have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), suggesting their potential in treating neuropathic pain. nih.gov

Induction of Apoptosis: A significant mechanism underlying the anticancer activity of these derivatives is the induction of programmed cell death, or apoptosis, in cancer cells. nih.govmdpi.com This can be triggered through various pathways, including the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. nih.govmdpi.com

Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation. This is often mediated by modulating the activity of cyclin-dependent kinases (CDKs) and other regulatory proteins.

Antimicrobial and Antifungal Activity Studies

In an era of increasing antimicrobial resistance, the development of new and effective antimicrobial agents is a critical area of research. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. nih.govrsc.org

Evaluation against Bacterial and Fungal Pathogens

Numerous studies have evaluated the antimicrobial and antifungal potential of these compounds. Key findings include:

A series of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives demonstrated good antimicrobial activity against four bacterial and four fungal strains. nih.gov

Benzofuran derivatives containing oxadiazoles (B1248032) and pyrazoles have shown moderate to good inhibition against bacteria such as E. coli, K. pneumonia, P. aeruginosa, S. aureus, and S. faecalis, as well as fungal strains like A. flavus, A. fumigatus, C. albicans, P. notatum, and Rhizopus. nih.gov

Benzofuran-3-carbohydrazide derivatives have exhibited promising antimycobacterial and antifungal activities. nih.gov

Derivatives of dibenzo[b,d]furan, an analog of the benzofuran ring, have shown good inhibitory activity against M. tuberculosis. niscpr.res.in

Some benzofuran derivatives have displayed antifungal potencies superior to the standard drug fluconazole. rsc.org

Anticancer and Antitumor Potential

The search for novel anticancer agents remains a major focus of medicinal chemistry, and benzofuran derivatives have emerged as a promising class of compounds in this area. nih.govnih.govrsc.org

Cytotoxicity against Human Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxicity against a variety of human cancer cell lines.

| Derivative Class | Cancer Cell Lines Tested | Notable Findings |

| Benzofuran-2-carboxamide (B1298429) derivatives | HCT-116 (colon), HeLa (cervical), HepG2 (liver), A549 (lung) | A derivative with a 6-methoxy group showed high antiproliferative potency. nih.gov |

| 3-Methylbenzofuran derivatives | NCI-H23 (lung), A549 (lung) | A derivative with a p-methoxy group exhibited strong antiproliferative activity against the A549 cell line. nih.gov |

| Benzofuran-based oxadiazole conjugates | MIA PaCa2 (pancreatic), HCT116 (colon) | A bromo derivative was particularly effective against HCT116. nih.gov |

| Halogenated benzofuran derivatives | K562 (leukemia), HL60 (leukemia), HeLa (cervical) | A derivative with a bromine atom at the 3-position showed remarkable cytotoxicity against leukemia cells without harming normal cells. nih.gov |

| 2-[(substitutedphenyl)carbonyl]-3-(3-phenoxyphenyl)-6,6-dimethyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one derivatives | NCI-60 panel (various cancers) | One compound was particularly active against breast cancer, leukemia, and non-small cell lung cancer cell lines. cbijournal.com |

| Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds | A2780 (ovarian) | Two compounds in this series showed significant inhibitory activity. rsc.org |

Enzyme Inhibition Profiling

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, demonstrating a range of potencies and selectivities.

Novel benzofuran-based carboxylic acid derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. nih.govnih.govacs.org Specifically, derivatives featuring benzoic acid or hippuric acid moieties linked to a 2-methylbenzofuran (B1664563) or 5-bromobenzofuran (B130475) tail via a ureido linker have been studied. nih.govnih.gov

The inhibitory activity of these compounds was tested against cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govnih.gov The inhibition of hCA II, a physiologically significant cytosolic isoform, was found to be in the moderate to weak range, with K_I values between 3.1 and 67.1 μM. nih.gov Notably, benzofuran derivatives 9a , 9c , 9d , and 9f were identified as the most effective hCA II inhibitors in this series, with single-digit micromolar inhibitory activity. nih.gov

The tumor-associated isoform hCA IX was effectively inhibited by the benzoic acid derivatives 9a–f , with K_I values ranging from 0.56 to 5.1 μM. acs.org In contrast, the hippuric acid derivatives (11a and 11b ) showed more moderate inhibition of hCA IX. acs.org Compounds 9b , 9e , and 9f emerged as particularly potent, submicromolar inhibitors of hCA IX and displayed a selective inhibition profile for hCA IX over the off-target hCA I and II isoforms. nih.govnih.govacs.org This selectivity highlights their potential as targeted anticancer agents. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzofuran-Based Carboxylic Acid Derivatives

| Compound | hCA I (K_I in μM) | hCA II (K_I in μM) | hCA IX (K_I in μM) |

|---|---|---|---|

| 9a | >100 | 7.9 | 5.1 |

| 9b | >100 | 15.3 | 0.91 |

| 9c | 18.4 | 3.1 | 2.5 |

| 9d | 15.2 | 4.1 | 1.8 |

| 9e | 50.1 | 37.2 | 0.79 |

| 9f | >100 | 7.2 | 0.56 |

| 11a | >100 | 67.1 | 35.7 |

| 11b | >100 | 45.4 | 19.0 |

Data sourced from ACS Medicinal Chemistry Letters. nih.govacs.org

Derivatives of benzofuran have been identified as inhibitors of Lymphoid Tyrosine Phosphatase (Lyp, PTPN22), a critical negative regulator of T-cell antigen receptor (TCR) signaling. nih.govresearchgate.net Inhibition of Lyp is considered a potential therapeutic strategy for autoimmune diseases. nih.gov

A structure-based design approach led to the synthesis of a library of 6-hydroxybenzofuran-5-carboxylic acids (benzofuran salicylic (B10762653) acids). nih.gov These compounds were found to inhibit Lyp with IC₅₀ values ranging from 0.27 to 6.2 μM. nih.gov In silico docking studies using the crystal structure of Lyp provided insights into the molecular basis for their inhibitory activity. nih.gov For instance, the free salicylate (B1505791) of compound 478 mimics the phospho-tyrosine of the natural substrate, binding strongly to the phosphate-binding loop in the catalytic pocket. nih.gov

More recently, benzofuran-2-carboxylic acid was identified as a potent phospho-tyrosine (pTyr) mimic, leading to the design of a new series of Lyp inhibitors. researchgate.netnih.gov Among these, compounds D14 and D34 were found to be the most active, reversibly inhibiting Lyp with K_i values of 1.34 μM and 0.93 μM, respectively. researchgate.netnih.gov These compounds also demonstrated a degree of selectivity over other phosphatases and were shown to regulate TCR signaling by specifically inhibiting Lyp. researchgate.netnih.gov

Table 2: Inhibition of Lymphoid Tyrosine Phosphatase (Lyp) by Benzofuran Derivatives

| Compound | Inhibition Constant |

|---|---|

| Library of 34 compounds | IC₅₀: 0.27 - 6.2 μM |

| D14 | K_i: 1.34 μM |

| D34 | K_i: 0.93 μM |

Data sourced from Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry. nih.govnih.gov

Based on available research, there is limited information regarding the specific investigation of this compound derivatives as inhibitors of transglutaminase. While studies have been conducted on various chemical scaffolds as transglutaminase inhibitors, a direct focus on benzofuran-based carboxylic acids in this context is not prominently featured in the reviewed literature. nih.govrsc.orgresearchgate.net

Receptor Agonism/Antagonism Studies

The interaction of this compound derivatives with various receptors has been a subject of pharmacological investigation, particularly focusing on cannabinoid receptors.

In an effort to develop compounds with improved drug-like properties for conditions like neuropathic pain, a series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective cannabinoid receptor 2 (CB₂) agonists. nih.govnih.gov The CB₂ receptor is primarily expressed in immune tissues and its modulation is not associated with the central side effects linked to the CB₁ receptor. nih.gov

This research led to the discovery of several potent and selective CB₂ agonists. nih.gov For the most selective compound, MDA7 (compound 18), enantiomer separation revealed that the S enantiomer, MDA104 (compound 33), was the active form. nih.gov Compounds MDA42 (compound 19) and MDA39 (compound 30) were identified as the most potent agonists at the CB₂ receptor. nih.gov Further in vivo testing of MDA42 in a model of neuropathic pain showed activity comparable to MDA7 . nih.gov The benzofuran scaffold in these compounds was designed to mimic the isatin (B1672199) scaffold of a previous series of CB₂ agonists. nih.gov

Table 3: Activity of 2,3-Dihydro-1-benzofuran Derivatives at the CB₂ Receptor

| Compound | Activity |

|---|---|

| MDA7 (compound 18) | Selective CB₂ agonist |

| MDA104 (compound 33) | Active S enantiomer of MDA7 |

| MDA42 (compound 19) | Potent CB₂ agonist |

| MDA39 (compound 30) | Potent CB₂ agonist |

Data sourced from ChemMedChem. nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry of 1 Benzofuran 2,3 Dicarboxylic Acid

Spectroscopic Methodologies for Elucidation of Molecular Structures and Interactions

Spectroscopic techniques are indispensable tools for probing the intricate details of molecular architecture and intermolecular interactions. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, mass spectrometry, and single-crystal X-ray diffraction provides a holistic view of the structural features of 1-Benzofuran-2,3-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While specific NMR data for this compound is not extensively reported in the literature, the analysis of closely related compounds such as benzofuran-2-carboxylic acid and its derivatives provides valuable insights into the expected spectral features.

For the parent compound, benzofuran-2-carboxylic acid, the ¹H NMR spectrum in a suitable deuterated solvent like MeOD is expected to show characteristic signals for the aromatic protons and the furan (B31954) ring proton. rsc.org The protons on the benzene (B151609) ring typically appear in the range of δ 7.3-7.7 ppm, with their specific shifts and coupling patterns dependent on their position relative to the fused furan ring and the carboxylic acid group. rsc.org The proton on the furan ring is also expected in this aromatic region. rsc.org

The ¹³C NMR spectrum of benzofuran-2-carboxylic acid would feature signals for the carboxylic carbon, the carbons of the benzofuran (B130515) core, and the furan ring carbons. The carboxylic acid carbon is typically observed in the downfield region of the spectrum, around δ 161.0 ppm. rsc.org The aromatic and furan carbons would resonate in the range of δ 111-156 ppm. rsc.org

For the related 2,3-dihydro-1-benzofuran-2-carboxylic acid, the ¹H NMR spectrum shows distinct signals for the dihydrofuran ring protons between δ 3.0 and 4.5 ppm, in addition to the aromatic protons (δ 6.5–7.5 ppm). The presence of the second carboxylic acid group at the 3-position in this compound would be expected to influence the chemical shifts of the adjacent protons and carbons, leading to a more complex spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzofuran Carboxylic Acids

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Benzofuran-2-carboxylic acid rsc.org | MeOD | 7.72 (d, J = 7.9 Hz, 1H), 7.57 (t, J = 4.2 Hz, 2H), 7.48–7.44 (m, 1H), 7.31 (t, J = 7.5 Hz, 1H) | 161.0, 155.7, 146.0, 127.3, 127.1, 123.5, 122.6, 113.4, 111.5 |

| 2,3-Dihydro-1-benzofuran-2-carboxylic acid | CDCl₃ | 11.05 (brs, 1H), 7.17 (m, 2H), 6.91 (m, 2H), 5.24 (dd, 1H), 3.63 (dd, 1H), 3.42 (dd, 1H) | Not specified |

Note: This data is for related compounds and is intended to provide a predictive basis for the analysis of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The spectra of this compound are expected to be dominated by the characteristic vibrations of the carboxylic acid groups and the benzofuran skeleton.

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the region of 2500-3300 cm⁻¹, which is a result of strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid group gives rise to an intense absorption band, generally found between 1700 and 1725 cm⁻¹. In a study of 1-benzofuran-2-carboxylic acid, a strong absorption band due to the C=O group was observed at 1689 cm⁻¹ in the IR spectrum of a derivative. mdpi.com The presence of two carboxylic acid groups in this compound may lead to a broadening or splitting of this C=O band. Other significant bands include the C-O stretching and O-H bending vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretching vibration is typically weak in Raman spectra, the C=O stretching band is usually observed. For carboxylic acids, the symmetric and antisymmetric C=O stretching modes can be differentiated, particularly in dimeric structures formed through hydrogen bonding.

A study on 2(3H)-benzofuranone, a related compound, utilized both IR and Raman spectroscopy to analyze its vibrational frequencies. nih.gov This highlights the utility of employing both techniques for a comprehensive vibrational analysis of the benzofuran ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₁₀H₆O₅), the expected exact molecular weight is approximately 206.02 g/mol .

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is well-suited for analyzing carboxylic acids. In ESI-MS, this compound would be expected to be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or as the protonated molecule [M+H]⁺ in positive ion mode. For the related benzofuran-2-carboxylic acid, an ESI-MS signal at m/z 163.2, corresponding to [M+H]⁺, has been reported. rsc.org High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of the molecule.

Electron ionization (EI) mass spectrometry, a higher-energy technique, would lead to fragmentation of the molecule. The fragmentation pattern would provide valuable information about the structure. For this compound, fragmentation would likely involve the loss of one or both carboxylic acid groups (as COOH or CO₂ and H₂O) and fragmentation of the benzofuran ring system.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. The crystal structure of this compound (BFDC) has been investigated, revealing its versatile supramolecular reactivity. biocrick.com

In its pure form, the structure of this compound exhibits an intramolecular hydrogen bond between the two carboxylic acid groups. biocrick.com One of the -COOH groups forms this internal hydrogen bond, while the other participates in intermolecular hydrogen bonding with neighboring molecules. biocrick.com This intermolecular interaction leads to the formation of one-dimensional hydrogen-bonded chains in the crystal lattice. biocrick.com These chains are further organized through π-π stacking interactions between the planar benzofuran frameworks. biocrick.com

Furthermore, co-crystallization of BFDC with various bases like pyridine (B92270), phenazine (B1670421), and 1,4-phenylenediamine has demonstrated proton transfer from the dicarboxylic acid to the base. biocrick.com This results in the formation of charge-assisted hydrogen bonds between the resulting BFDC⁻ monoanion and the protonated base, while the intramolecular hydrogen bond within the BFDC moiety is often preserved. biocrick.com These studies underscore the utility of this compound as a versatile building block in crystal engineering and the design of supramolecular architectures. biocrick.com

Quantum Chemical Modeling and Computational Studies

Computational chemistry, particularly quantum chemical modeling, offers a powerful complementary approach to experimental studies. These methods can predict molecular properties, elucidate electronic structures, and provide insights into reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard computational tool for studying the electronic structure and properties of organic molecules. While specific DFT studies on this compound are not widely published, research on related benzofuran carboxylic acids provides a framework for understanding its expected electronic characteristics.

DFT calculations can be used to optimize the molecular geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction. Furthermore, DFT can be employed to calculate vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For related benzofuran derivatives, DFT calculations have been used to investigate their structural, electronic, and vibrational properties. mdpi.com These studies provide a foundation for future computational work on this compound to fully map its electronic landscape and predict its reactivity in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. irjweb.comresearchgate.net

While detailed FMO analysis specifically for this compound is not extensively documented in the surveyed literature, studies on the closely related compound, 1-benzofuran-2-carboxylic acid , provide valuable insight. Density Functional Theory (DFT) calculations performed at the UB3LYP/6-31G(d,p) level for this similar molecule have determined its FMO energy values. wuxiapptec.com These findings offer a reasonable approximation of the electronic characteristics that would be expected for the dicarboxylic acid derivative. The presence of a second electron-withdrawing carboxylic acid group at the C3 position would be expected to further lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity compared to its mono-carboxylic counterpart.

Table 1: FMO Parameters for the Related Compound 1-Benzofuran-2-carboxylic Acid wuxiapptec.com Note: This data is for a related compound and is presented for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -1.632 |

Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule, providing crucial information about its reactive sites. The MEP map illustrates regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient or acidic and are prone to nucleophilic attack. researchgate.net

Computational Predictions of Supramolecular Interaction Synthons

The study of supramolecular synthons, which are reliable and predictable non-covalent interaction patterns, is key to understanding and predicting the crystal engineering of a compound. For this compound (BFDC), crystallographic studies have confirmed the presence of robust and defining supramolecular synthons that direct its solid-state architecture.

A dominant feature of the BFDC structure is a strong intramolecular hydrogen bond formed between the two adjacent carboxylic acid groups. This interaction is consistently preserved even when BFDC is co-crystallized with various basic molecules like pyridine and phenazine.

Table 2: Key Supramolecular Synthons in this compound

| Synthon Type | Description | Role in Crystal Structure |

|---|---|---|

| Intramolecular Hydrogen Bond | Occurs between the hydroxyl group of one carboxylic acid and the carbonyl oxygen of the adjacent carboxylic acid. | Stabilizes the molecular conformation and is a persistent feature in co-crystals. |

| Intermolecular Hydrogen Bond | Forms between the second carboxyl function of one molecule and a neighboring molecule. | Links individual molecules into one-dimensional chains. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzofuran-2-carboxylic acid |

| Pyridine |

Applications of 1 Benzofuran 2,3 Dicarboxylic Acid Beyond Medicinal Chemistry

Materials Science Applications

The rigid, planar structure of the benzofuran (B130515) moiety combined with the reactive dicarboxylic acid functional groups allows for its incorporation into various macromolecular structures, including polymers and functional dyes.

1-Benzofuran-2,3-dicarboxylic acid and its derivatives are valuable monomers in the synthesis of advanced polymers, particularly those requiring high thermal stability. The dicarboxylic acid functionality allows it to undergo polycondensation reactions with appropriate co-monomers, such as diamines, to form polyamides and copoly(ester-amide)s. researchgate.net

Research has demonstrated the synthesis of new thermally stable copoly(ester–amide)s through the direct polycondensation of a new diester-dicarboxylic acid derived from a benzofuran structure with various aryl diamines. researchgate.net Similarly, new polyamides have been prepared from a diamino benzofuran monomer and several aromatic diacids. researchgate.net The rigid benzofuran unit incorporated into the polymer backbone contributes to the thermal resistance of the resulting material.

Furthermore, this compound (BFDC) can act as a multidentate bridging ligand to create coordination polymers. sigmaaldrich.com In these materials, the deprotonated carboxylate groups coordinate with metal ions, forming extended one-, two-, or three-dimensional networks. The formation of these coordination polymers is often influenced by the reaction environment; for instance, a strongly basic environment can enforce the second deprotonation of the diacid, enhancing its coordination potential and facilitating the assembly of polymeric structures. sigmaaldrich.com The study of BFDC's reactions with various transition metals has revealed a diverse range of products, from discrete dinuclear complexes to one-dimensional coordination polymers where the BFDC ligand bridges adjacent metal ions. sigmaaldrich.com

Table 1: Examples of Polymers Derived from Benzofuran Carboxylic Acid Scaffolds

| Polymer Type | Monomers | Key Feature | Reference |

| Copoly(ester-amide)s | Diester-dicarboxylic acid with furan (B31954) rings, aryl diamines | Thermally stable | researchgate.net |

| Polyamides | 2,9-diamino benzofuro[2,3-b]benzofuran, aromatic diacids | Thermally stable | researchgate.net |

| Coordination Polymer | This compound (BFDC), transition metal ions | Multidentate bridging ligand forming polymeric backbones | sigmaaldrich.com |

The benzofuran scaffold is a key component in the development of functional dyes and optical brighteners due to its inherent fluorescence and rigid structure. unina.it While direct synthesis from this compound is not extensively documented in the provided sources, related carboxylated benzofuran derivatives are used to create these materials. For instance, compounds like 2-(4-carboxy-phenyl)-6-(4-methyl-5-phenyl-1,2,3-triazol-2-yl)-benzofuran have been patented for use as optical brighteners. google.com

Benzofuran-based chromophores are known for their tunable optical properties and have been engineered to create dyes with emission in the deep red/near-infrared (DR/NIR) spectrum, which is valuable for applications requiring penetration into living tissue. unina.it These properties stem from the extended π-conjugated system of the benzofuran ring, which can be modified and functionalized to fine-tune the absorption and emission characteristics of the resulting dye. The inclusion of carboxylic acid groups can further modify the dye's solubility and binding capabilities.

Analytical Chemistry Methodologies

In analytical chemistry, precision and sensitivity are paramount. Derivatives of the benzofuran structure play a role in enhancing the detection of certain analytes in complex mixtures.

While this compound itself is not typically used as a detection agent, its structural motif is central to the design of specialized derivatization reagents for HPLC. researchgate.net Chemical derivatization is a strategy used to modify an analyte to improve its separation efficiency or enhance its detectability. researchgate.net

Specifically, reagents with a benzofurazan (B1196253) (2,1,3-benzoxadiazole) structure, a close relative of benzofuran, have been developed for the analysis of carboxylic acids by HPLC with mass spectrometric (MS) detection. nih.gov These reagents are designed to react specifically with the carboxylic acid group of a target analyte. researchgate.netnih.gov This reaction attaches the fluorescent or electroactive benzofurazan tag to the analyte, significantly improving the sensitivity of detection, often into the femtomole range. nih.gov This demonstrates the utility of the benzofuran scaffold in creating tools for sensitive analytical methodologies.

Table 2: Benzofurazan Reagents for Carboxylic Acid Derivatization in HPLC-MS

| Reagent Name | Full Chemical Name | Application | Detection Method | Reference |

| DAABD-AE | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]7-(2-aminoethylamino)-2,1,3-benzoxadiazole | Derivatization of fatty acids | ESI-MS | nih.gov |

| MePZBD-AE | [4-(4-N-methyl)piperazinosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole | Derivatization of fatty acids | ESI-MS | nih.gov |

Building Block in Complex Organic Synthesis

Heterocyclic compounds are foundational to organic synthesis, serving as versatile starting materials for more complex molecules. vwr.com this compound, as part of the broader family of benzofurans, is a valuable building block for the construction of natural products and other intricate organic architectures. nih.govnih.gov

The reactivity of the benzofuran ring, combined with the two carboxylic acid groups, allows for a wide range of chemical transformations. It can participate in reactions such as acid-catalyzed cyclizations and intramolecular Friedel-Crafts reactions to build complex ring systems. nih.gov Its versatile supramolecular reactivity allows it to form well-defined hydrogen-bonded assemblies with complementary organic ligands. sigmaaldrich.com

The dicarboxylic acid ligand (BFDC) can be selectively deprotonated. Under mild basic conditions, it readily forms a mono-anionic species, where the second carboxylic acid group participates in a stable intramolecular hydrogen bond. sigmaaldrich.com This controlled reactivity makes it a predictable component in supramolecular construction. The ability to use this compound in a variety of reaction conditions to produce discrete complexes or extended polymeric architectures underscores its utility as a versatile building block in the field of crystal engineering and complex organic synthesis. sigmaaldrich.com

Future Perspectives and Research Challenges for 1 Benzofuran 2,3 Dicarboxylic Acid

Exploration of Novel Biologically Active Analogues with Enhanced Potency and Selectivity

The benzofuran (B130515) core is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. dntb.gov.uanih.gov A primary future objective is the systematic exploration of novel analogues of 1-benzofuran-2,3-dicarboxylic acid to develop drug candidates with superior potency and target selectivity.

Research has demonstrated that substitutions on the benzofuran ring system can dramatically influence biological activity. mdpi.com For instance, the introduction of specific substituents can enhance cytotoxic activity against cancer cell lines or modulate activity at specific receptors. mdpi.com A significant challenge is to understand the structure-activity relationships (SAR) for derivatives of this compound. This involves synthesizing a library of analogues with diverse functional groups at various positions on the aromatic ring and furan (B31954) moiety. The two carboxylic acid groups offer prime handles for derivatization into esters, amides, and other functional groups, which can modulate the molecule's polarity, solubility, and ability to interact with biological targets.

For example, studies on related benzofuran-2-carboxylic acid esters have shown that introducing a sulfur-containing substituent at the 3-position can significantly improve potency as ischemic cell death inhibitors. nih.gov Similarly, other work has identified that 3,5-disubstituted benzofurans are a useful scaffold for orally active osteogenic compounds that inhibit cyclin-dependent kinase 8 (CDK8). nih.gov Future research should focus on creating analogues of the dicarboxylic acid that can target specific enzymes, receptors, or signaling pathways implicated in various diseases. The goal is to design molecules that not only are highly potent but also exhibit high selectivity for their intended target, thereby minimizing off-target effects.

Table 1: Potential Areas for Biologically Active Analogue Exploration

| Therapeutic Area | Potential Target | Strategy for Analogue Design |

| Oncology | Kinases, Tubulin, NF-κB Pathway | Introduction of halogen atoms, heterocyclic rings, and side chains to enhance cytotoxicity and selectivity for cancer cells. dntb.gov.uamdpi.com |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | Modification of carboxylic acid groups to amides or esters to modulate anti-inflammatory activity. |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Design of derivatives that can cross the blood-brain barrier and interact with specific neurological targets. nih.gov |

| Ischemia | Ischemic cell death pathways | Introduction of sulfur-containing substituents and other modifications to protect cells from oxygen and glucose deprivation. nih.gov |

| Osteoporosis | Cyclin-dependent kinase 8 (CDK8) | Synthesis of 3,5-disubstituted derivatives to promote osteoblast differentiation. nih.gov |

Rational Design of Advanced Metal-Organic Frameworks and Coordination Polymers

This compound is an excellent candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. The two adjacent carboxylic acid groups can chelate or bridge metal ions, leading to the formation of diverse and intricate multidimensional structures.

Early studies have already demonstrated the capability of this ligand to form coordination polymers with various metal ions. dntb.gov.ua The resulting structures are often complex and can exhibit interesting properties based on the coordination geometry of the metal and the connectivity of the organic linker. A significant research challenge is to move beyond serendipitous discovery and towards the rational design of MOFs with predetermined structures and functions. This requires a deep understanding of the coordination chemistry of this compound with different metal centers under various reaction conditions.

Future research should focus on:

Controlling Dimensionality and Topology: Investigating how factors such as solvent, temperature, pH, and the nature of the metal ion can be used to direct the assembly of 1D, 2D, or 3D frameworks with specific network topologies.

Introducing Functional Properties: Designing MOFs with tailored pore sizes and chemical environments for applications in gas storage and separation, catalysis, and sensing. The benzofuran unit itself can be functionalized prior to MOF synthesis to introduce additional active sites.

Luminescent and Magnetic Materials: Exploring the use of lanthanide and transition metal ions to create MOFs with interesting photoluminescent or magnetic properties, driven by the electronic characteristics of both the metal and the organic linker.

Integration of Computational and Experimental Approaches for Accelerated Discovery

To accelerate the development of new materials and biologically active molecules based on this compound, a synergistic approach combining computational modeling and experimental work is crucial. Computational chemistry offers powerful tools to predict the properties and behavior of molecules and materials before they are synthesized in the lab, saving significant time and resources.

Key areas for integration include:

Virtual Screening and Molecular Docking: For drug discovery, computational models can be used to dock virtual libraries of this compound analogues into the active sites of biological targets. This allows for the pre-selection of candidates with the highest predicted binding affinity and selectivity, prioritizing them for synthesis and experimental testing.

DFT Calculations for MOF Design: Density Functional Theory (DFT) can be used to model the electronic structure and predict the geometric and photophysical properties of potential MOF structures. This can guide the selection of metal ions and synthetic conditions to obtain materials with desired characteristics.

Predicting Reactivity and Synthetic Pathways: Computational methods can help in understanding reaction mechanisms and predicting the feasibility of different synthetic routes, aiding in the development of more efficient and sustainable chemical processes.

The primary challenge in this area is to refine the accuracy of computational models through a continuous feedback loop with experimental data. Validating computational predictions with real-world results will enhance the predictive power of these models and establish a more efficient discovery pipeline.

Development of Sustainable and Scalable Synthetic Pathways

The future viability of any chemical compound for industrial or pharmaceutical applications hinges on the availability of sustainable and scalable synthetic methods. While various methods exist for the synthesis of the benzofuran core, many rely on harsh conditions, expensive catalysts (such as palladium), or generate significant chemical waste. nih.gov

A major research challenge is the development of "green" synthetic routes to this compound and its derivatives. Future research efforts should be directed towards:

Catalyst Innovation: Exploring the use of earth-abundant and non-toxic metal catalysts (e.g., copper, iron) or even metal-free catalytic systems to replace precious metal catalysts like palladium and rhodium. nih.gov

Atom Economy: Designing synthetic strategies that maximize the incorporation of all starting material atoms into the final product, minimizing waste. This includes exploring cycloaddition and C-H activation reactions. acs.org

Renewable Feedstocks: Investigating the potential for synthesizing the benzofuran scaffold from bio-based starting materials rather than petroleum-derived precursors.

Process Intensification: Developing continuous flow processes or using alternative energy sources like microwave irradiation or ultrasound to reduce reaction times, energy consumption, and solvent use.

Successfully developing scalable syntheses that are also environmentally benign is critical for the commercial translation of any promising compounds derived from this compound.

Investigation of Emerging Applications in Nanomaterials and Catalysis

The unique electronic and structural properties of this compound and its derivatives open up possibilities for their use in emerging technological fields like nanomaterials and catalysis.

Nanomaterials: The dicarboxylic acid can function as a capping agent or stabilizer in the synthesis of metal nanoparticles, controlling their size, shape, and surface chemistry. These functionalized nanoparticles could have applications in catalysis, sensing, and biomedical imaging. The benzofuran scaffold itself could be a component of novel organic electronic materials.

Catalysis: MOFs constructed from this compound can serve as heterogeneous catalysts. The pores of the MOF can provide a size-selective environment for catalytic reactions, and the metal nodes or the organic linkers can be designed to be catalytically active. For instance, MOFs have shown promise as photocatalysts for the degradation of pollutants. The development of chiral MOFs could also open avenues in asymmetric catalysis.

The main challenge is to design and synthesize materials where the specific properties of the this compound unit are harnessed to achieve superior performance in these applications. This requires a fundamental understanding of how the molecular structure translates to macroscopic function in the context of a nanomaterial or a catalytic system.

Q & A

Q. What are the established synthetic routes for 1-Benzofuran-2,3-dicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursor molecules under acidic or thermal conditions. For example:

- Condensation reactions : Using polyphosphoric acid (PPA) as a catalyst under reflux conditions to promote cyclization of substituted benzene derivatives (e.g., benzene-1,3-dicarboxylic acid derivatives) .

- Hydrothermal synthesis : High-temperature (160–200°C) reactions with metal ions to form coordination polymers, achieving yields >80% in some cases .

Key factors affecting purity include solvent choice (e.g., polar aprotic solvents reduce side reactions) and post-synthetic purification via recrystallization or column chromatography.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR in DMSO- resolve aromatic protons (δ 6.87–7.90 ppm) and carboxyl groups, with C signals at ~165–170 ppm for carboxylic carbons .